N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide
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Overview
Description
N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two aromatic rings, each substituted with methyl groups, connected through an oxalamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 2,6-dimethylaniline and 2-methylbenzylamine in anhydrous dichloromethane.
- Slowly add oxalyl chloride to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methyl groups on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide can be compared with other oxalamides and aromatic compounds:
Similar Compounds: N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)benzenesulfonamide, N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide.
Uniqueness: The presence of both 2,6-dimethylphenyl and 2-methylbenzyl groups in the same molecule provides unique steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)11-19-17(21)18(22)20-16-13(2)8-6-9-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNQVRBNDUPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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